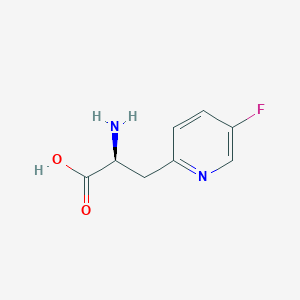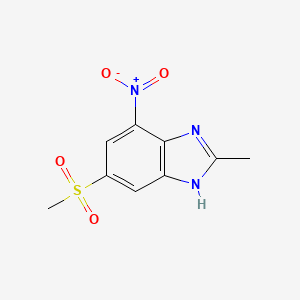![molecular formula C19H16ClN5O B12936617 2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol CAS No. 16208-00-7](/img/structure/B12936617.png)
2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and an ethanol moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloroaniline and a suitable halogenated purine derivative.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study purine metabolism and its effects on cellular processes.
Pharmaceutical Research: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes that are critical for cell growth and proliferation. This makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(6-((4-Bromophenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a bromine atom instead of chlorine.
2-(4-(6-((4-Methylphenyl)amino)-9H-purin-9-yl)phenyl)ethanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-(6-((4-Chlorophenyl)amino)-9H-purin-9-yl)phenyl)ethanol is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Propiedades
Número CAS |
16208-00-7 |
|---|---|
Fórmula molecular |
C19H16ClN5O |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
2-[4-[6-(4-chloroanilino)purin-9-yl]phenyl]ethanol |
InChI |
InChI=1S/C19H16ClN5O/c20-14-3-5-15(6-4-14)24-18-17-19(22-11-21-18)25(12-23-17)16-7-1-13(2-8-16)9-10-26/h1-8,11-12,26H,9-10H2,(H,21,22,24) |
Clave InChI |
WZKFCWOSEBSMCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCO)N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
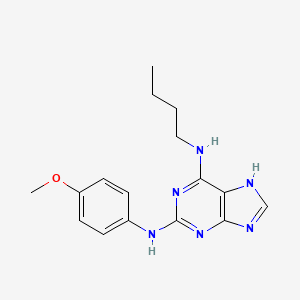
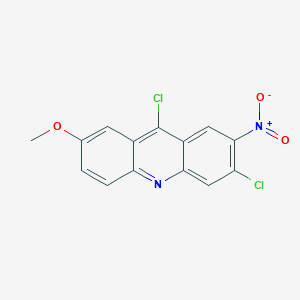
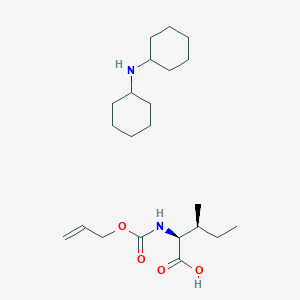

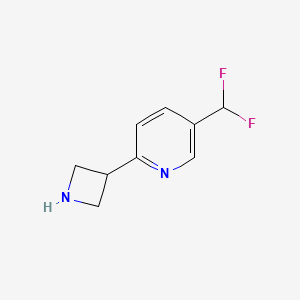


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
